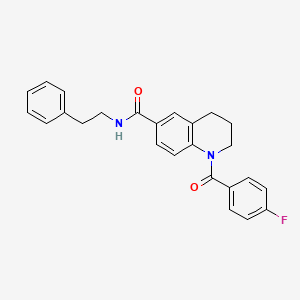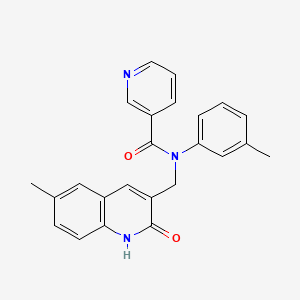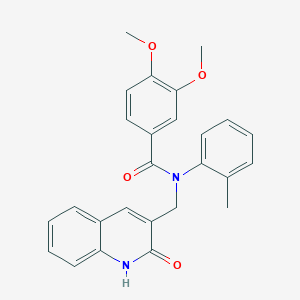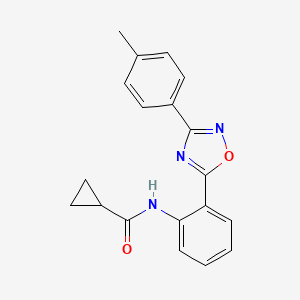
N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide, also known as TPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. TPOP is a white powder that is soluble in organic solvents such as chloroform, dichloromethane, and tetrahydrofuran.
科学研究应用
N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been investigated for its potential as a fluorescent probe for detecting amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, this compound has been used as a ligand for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. This compound has also been studied for its catalytic activity in organic reactions, such as the Suzuki-Miyaura cross-coupling reaction.
作用机制
The mechanism of action of N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide in its various applications is not fully understood, but it is believed to involve the interaction of this compound with specific targets. In the case of its anticancer activity, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In the case of its use as a fluorescent probe, this compound binds to amyloid fibrils and emits fluorescence, which can be detected by spectroscopy. In the case of its use as a ligand for MOFs, this compound coordinates with metal ions to form a stable framework structure. In the case of its catalytic activity, this compound acts as a chiral auxiliary for asymmetric synthesis reactions.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo studies. In animal studies, this compound has been found to have no significant adverse effects on body weight, organ weight, or hematological parameters. However, more studies are needed to determine the long-term effects of this compound exposure on human health.
实验室实验的优点和局限性
N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide has several advantages for use in lab experiments. It is easy to synthesize, has high purity, and is stable under normal laboratory conditions. This compound also has a wide range of potential applications in various fields. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide. In medicinal chemistry, further studies are needed to determine the mechanism of action of this compound in inducing apoptosis in cancer cells and to explore its potential as a cancer therapeutic agent. In materials science, further studies are needed to explore the potential applications of this compound-based MOFs in gas storage, separation, and catalysis. In organic synthesis, further studies are needed to optimize the catalytic activity of this compound in asymmetric synthesis reactions and to explore its potential as a chiral auxiliary in other reactions. Overall, this compound has great potential for further research and development in various fields.
合成方法
The synthesis of N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide involves the reaction of 2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline with cyclopropanecarbonyl chloride in the presence of triethylamine and dichloromethane as a solvent. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography to obtain this compound in high yield and purity.
属性
IUPAC Name |
N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12-6-8-13(9-7-12)17-21-19(24-22-17)15-4-2-3-5-16(15)20-18(23)14-10-11-14/h2-9,14H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSYWUZFTYHJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

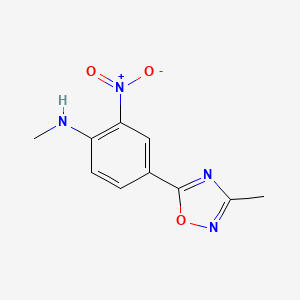
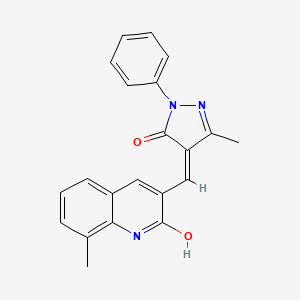
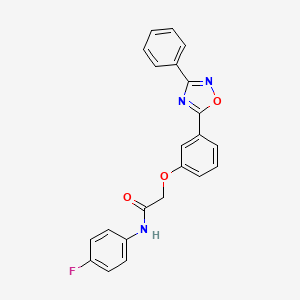
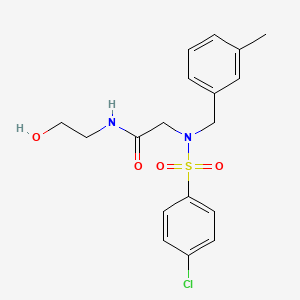


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7700084.png)
![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-(4-methylphenyl)acetamide](/img/structure/B7700090.png)

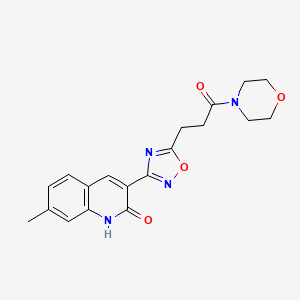
![N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700119.png)
